Prostaglandin E2-1-d4-glyceryl ester
Description
Overview of Eicosanoid Pathways and Lipid Mediators
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. creative-proteomics.comnumberanalytics.com These lipid mediators are not stored within cells but are synthesized on demand and act locally to regulate a wide range of biological functions. creative-proteomics.com The synthesis of eicosanoids occurs through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. numberanalytics.com
The COX pathway is responsible for the production of prostaglandins (B1171923) and thromboxanes, which are key players in inflammation, pain, and fever. numberanalytics.com The LOX pathway generates leukotrienes, which are crucial mediators of inflammatory and allergic responses. numberanalytics.commdpi.com Eicosanoids exert their effects by binding to specific G protein-coupled receptors on the surface of target cells, initiating a cascade of intracellular signals. nih.govnih.gov This intricate signaling network plays a pivotal role in both maintaining homeostasis and driving pathological processes. nih.gov
Endocannabinoid System Interplay with Prostaglandin (B15479496) Metabolism
The endocannabinoid system (ECS), a widespread signaling system, is critically involved in maintaining cellular balance. nih.gov It comprises cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes that synthesize and degrade them. researchgate.net The two most well-characterized endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov
A significant point of intersection between the endocannabinoid and prostanoid systems lies in their shared substrate, arachidonic acid, and the ability of COX enzymes to metabolize endocannabinoids. nih.gov Specifically, COX-2 can oxygenate 2-AG to form prostaglandin-glycerol esters (PG-Gs). nih.govnih.govresearchgate.netdntb.gov.ua This metabolic crossover means that the biological activities of these two systems are intertwined, with the modulation of one system invariably affecting the other. nih.gov For instance, the oxidation of 2-AG by COX-2 can divert it from its typical role as an antinociceptive mediator to producing pro-nociceptive prostanoids like PGE2-G. nih.gov
Significance of Deuterated Lipid Standards in Biochemical Research
The study of lipid metabolism and signaling has been revolutionized by the use of stable isotope-labeled compounds. nih.govresearchgate.net Deuterated lipids, in particular, have become indispensable tools in the field of lipidomics. europa.eu
Isotopic labeling, the incorporation of a stable isotope like deuterium (B1214612) (²H) into a molecule, is a cornerstone of modern analytical biochemistry. nih.gov In quantitative analysis, particularly when coupled with mass spectrometry (MS), deuterated standards serve as ideal internal standards. sigmaaldrich.comcaymanchem.com Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be added to a biological sample at a known concentration. nih.gov This allows for the correction of sample loss during extraction and purification and accounts for variations in ionization efficiency during MS analysis, leading to highly accurate and reproducible quantification of the target analyte. nih.govnih.gov The use of stable isotopes enables the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules, providing a dynamic view of metabolic processes. nih.gov
Prostaglandin E2-1-d4-glyceryl ester is a deuterated analog of Prostaglandin E2-1-glyceryl ester. caymanchem.com It contains four deuterium atoms, which increases its molecular weight without significantly altering its chemical properties. caymanchem.comcaymanchem.com This makes it an excellent internal standard for the quantification of endogenous PGE2-1-glyceryl ester in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comtandfonline.com
The presence of the deuterium atoms allows for its clear differentiation from the naturally occurring, non-deuterated PGE2-1-glyceryl ester in a mass spectrometer. By adding a known amount of this compound to a sample, researchers can accurately measure the concentration of the endogenous compound, even at very low levels. nih.gov This precise quantification is crucial for understanding the physiological and pathological roles of PGE2-1-glyceryl ester. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Formal Name | 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic-2,2,3,3-d₄ acid, 1-glycerol ester |
| Molecular Formula | C₂₃H₃₄D₄O₇ |
| Formula Weight | 430.6 |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Synonym | PGE2-d4-1-glyceryl ester |
Properties
Molecular Formula |
C23H38O7 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (Z)-2,2,3,3-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i8D2,11D2 |
InChI Key |
RJXVYMMSQBYEHN-OJBVHVGOSA-N |
Isomeric SMILES |
[2H]C([2H])(C/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)C([2H])([2H])C(=O)OCC(CO)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Prostaglandin Glycerol Esters
Cyclooxygenase-2 (COX-2) Mediated Oxygenation of 2-Arachidonoylglycerol (B1664049) (2-AG)
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in inflammation and other physiological processes. nih.gov While COX enzymes are well-known for their role in converting arachidonic acid into prostaglandins (B1171923), research has revealed that COX-2 can also efficiently metabolize the endocannabinoid 2-arachidonoylglycerol (2-AG). patentdigest.orgnih.gov In fact, both human and murine COX-2 can metabolize 2-AG as effectively as arachidonic acid. nih.gov This oxygenation of 2-AG by COX-2 is a key step in the production of a class of compounds known as prostaglandin (B15479496) glycerol (B35011) esters (PG-Gs). nih.gov
The ability of COX-2, but not its isoform COX-1, to efficiently oxygenate 2-AG highlights a specific function for COX-2 in endocannabinoid metabolism. nih.govnih.gov This selective oxygenation leads to the generation of a novel family of lipid mediators. patentdigest.org
Formation of Prostaglandin H2-glycerol Ester (PGH2-G) Intermediates
The initial product of the COX-2-mediated oxygenation of 2-AG is Prostaglandin H2-glycerol ester (PGH2-G). nih.govcaymanchem.com This reaction is analogous to the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for various prostaglandins. nih.gov PGH2-G serves as a crucial intermediate in the biosynthesis of other prostaglandin glycerol esters. caymanchem.com The formation of PGH2-G has been demonstrated both in vitro using purified enzymes and in intact cell systems like cultured macrophages. nih.gov
Isomerase Activity in Converting PGH2-G to Prostaglandin E2-glycerol Ester
Following its formation, PGH2-G can be further metabolized by specific prostaglandin H2 isomerases to yield various prostaglandin glycerol esters, including Prostaglandin E2-glycerol ester (PGE2-G). caymanchem.comglpbio.com This conversion is analogous to the synthesis of PGE2 from PGH2. The activity of these isomerases is critical in determining the specific profile of prostaglandin glycerol esters produced in a given cellular context. The enzymatic conversion of PGH2-G to PGE2-G has been documented in cell cultures and with isolated enzyme preparations. caymanchem.comglpbio.com The release of PGE2 and the activity of PGH2/PGE2 isomerase can be influenced by factors such as platelet-derived growth factor and nitric oxide. nih.gov
Endogenous Production and Cellular Contexts of Prostaglandin Glycerol Ester Synthesis
The endogenous production of prostaglandin glycerol esters, including PGE2-G, has been confirmed in vivo. nih.govnih.gov Studies using mass spectrometry have detected PGE2-G in rat tissues, and its levels are diminished by the inhibition of COX-2. nih.gov This provides strong evidence for the physiological relevance of the COX-2-mediated pathway for 2-AG oxygenation. nih.gov
The synthesis of these compounds occurs in various cellular contexts. For instance, murine macrophage-like cells (RAW264.7) and peritoneal macrophages have been shown to produce prostaglandin glycerol esters when stimulated. nih.gov The production of PGD2-G from endogenous 2-AG in macrophages is dependent on calcium and is mediated by both diacylglycerol lipase (B570770) and COX-2. nih.gov While PGE2-G has been detected in the rat hind paw, the specific cell types responsible for its production in this tissue are still under investigation but may include immune cells like macrophages, as well as keratinocytes or nerve endings. nih.gov
It is important to note that the initially formed 2-glyceryl ester of prostaglandins, such as 2-PGE2-G, can rapidly equilibrate to the more stable 1-glyceryl ester form in aqueous environments, resulting in a mixture of the two isomers. bertin-bioreagent.comcaymanchem.com
Interactive Data Table: Key Enzymes and Substrates in PGE2-G Biosynthesis
| Molecule Type | Name | Role in PGE2-G Biosynthesis |
| Enzyme | Cyclooxygenase-2 (COX-2) | Catalyzes the initial oxygenation of 2-AG. patentdigest.orgnih.gov |
| Enzyme | Prostaglandin H2 Isomerase | Converts the intermediate PGH2-G to PGE2-G. caymanchem.comglpbio.com |
| Substrate | 2-Arachidonoylglycerol (2-AG) | The primary substrate for COX-2 in the formation of PG-Gs. nih.gov |
| Intermediate | Prostaglandin H2-glycerol Ester (PGH2-G) | The initial product of 2-AG oxygenation by COX-2. nih.govcaymanchem.com |
| Product | Prostaglandin E2-glycerol Ester (PGE2-G) | The final product of the described pathway. nih.govnih.gov |
Metabolic Pathways and Stability of Prostaglandin Glycerol Esters
Prostaglandin (B15479496) E2-1-d4-glyceryl ester is a deuterated form of Prostaglandin E2-glyceryl ester (PGE2-G), intended for use as an internal standard for quantification by mass spectrometry. caymanchem.comglpbio.combertin-bioreagent.com The metabolic pathways and stability discussed herein pertain to the endogenous, non-deuterated compound, Prostaglandin E2-glyceryl ester, which is formed from the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by cyclooxygenase-2 (COX-2). nih.govnih.govpnas.org The resulting prostaglandin H2-glyceryl ester (PGH2-G) is then converted by specific synthases into a variety of prostaglandin glycerol (B35011) esters (PG-Gs), including PGE2-G. nih.govcaymanchem.com The 2-glyceryl ester form rapidly equilibrates to the more stable 1-glyceryl ester in aqueous media. caymanchem.comcaymanchem.com The biological relevance and activity of these compounds are closely tied to their metabolic fate, primarily through hydrolysis and oxidation.
Advanced Analytical Methodologies for Prostaglandin Glycerol Esters and Deuterated Analogs
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of prostaglandins (B1171923) and their derivatives due to its high selectivity and sensitivity. nih.gov This combination allows for the separation of complex biological mixtures and the precise identification and quantification of target analytes.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the rapid and sensitive quantification of prostaglandins, prostaglandin-glycerol esters (PG-Gs), and prostaglandin-ethanolamides (PG-EAs). nih.govresearchgate.net This technique offers significant advantages over conventional HPLC, including improved resolution, faster analysis times, and increased sensitivity. mdpi.com A single-run UPLC-MS/MS method has been developed for the simultaneous quantification of these endocannabinoid-derived mediators along with classical prostaglandins, achieving detection in the femtomole range. nih.govresearchgate.net
Method validation for such assays is critical. For instance, in the analysis of Prostaglandin (B15479496) E2 (PGE2) and Prostaglandin D2 (PGD2), deprotonated molecules are detected, and their collision-induced dissociation produces characteristic fragment ions that are used for quantification. nih.gov The use of deuterated internal standards, such as d4-PGE2 and d4-PGD2, is essential to control for variations in sample processing and instrument response. nih.gov The linearity of these assays typically spans a wide concentration range, with low limits of detection and quantification, often in the picogram per milliliter range. nih.gov
Key Parameters in UPLC-MS/MS Quantification of Prostaglandins:
| Parameter | Finding |
| Limit of Detection | As low as 20 pg/mL for PGE2 and PGD2. nih.gov |
| Linearity | Wide dynamic range, for example, 1 pg to 100 ng for PGE2 and PGD2. nih.gov |
| Precision | Inter-day and intra-day coefficients of variation are typically less than 5%. nih.gov |
| Internal Standards | Deuterated analogs like d4-PGE2 and d4-PGD2 are crucial for accuracy. nih.gov |
Applications of Prostaglandin E2-1-d4-glyceryl ester and other Deuterated Internal Standards in Lipidomics
This compound is a valuable tool in lipidomics, serving as an internal standard for the accurate quantification of its non-deuterated counterpart, Prostaglandin E2-1-glyceryl ester, by GC- or LC-MS. caymanchem.combertin-bioreagent.combioscience.co.uk The use of stable isotope-labeled internal standards is a fundamental principle in quantitative mass spectrometry, a practice known as stable isotope dilution. nih.gov This approach corrects for analyte loss during sample preparation and variations in ionization efficiency, leading to highly accurate and precise measurements. nih.gov
In the broader context of lipidomics, which involves the comprehensive analysis of lipids in a biological system, deuterated standards are indispensable. nih.gov They are used to quantify a wide array of lipid mediators, including various prostaglandins, prostacyclins, thromboxanes, and isoprostanes. nih.gov For example, a comprehensive ESI-LC-MS/MS assay for twenty-seven different prostanoids and isoprostanes utilizes a deuterated internal standard (PGB2-d4) to ensure accurate quantification across a range of biological matrices like brain, liver, plasma, and urine. nih.gov
The development of these sophisticated analytical methods allows researchers to create detailed profiles of bioactive lipids, providing insights into their roles in health and disease. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has revolutionized the analysis of biological molecules, offering a high-throughput, sensitive, and rapid alternative to traditional chromatographic methods. nih.govacs.org While widely used for proteomics, its application in the quantitative analysis of small molecules like prostaglandins is a more recent development. nih.govacs.orgnih.gov
High-Throughput Quantification Approaches for Prostaglandins and Glyceryl Prostaglandins
A novel, separation-free methodology based on MALDI-MS has been developed for the parallel analysis of targeted metabolomes, including prostaglandins and glyceryl prostaglandins. nih.govnih.gov This high-throughput screening (HTS) approach is particularly valuable for applications in enzymology and drug discovery. nih.govacs.org By combining automated liquid handling with rapid MALDI-MS analysis, it is possible to screen large numbers of samples for enzyme activity or inhibitor efficacy in a fraction of the time required for LC-MS-based assays. nih.govacs.org
The quantitative performance of MALDI-MS for prostaglandins has been shown to be comparable to that of LC-MS/MS, with a wide dynamic range and good linearity. nih.gov This makes it a powerful tool for cellular metabolomics, enabling the quantification of prostaglandins in complex biological samples such as cell culture media. nih.govacs.org
Derivatization Strategies for Enhanced Detection in Mass Spectrometry
A significant challenge in the analysis of prostaglandins by mass spectrometry is their often low ionization efficiency. acs.org To overcome this, derivatization strategies are employed to introduce a charged moiety into the prostaglandin molecule, thereby enhancing the signal-to-noise ratio and improving detection sensitivity. nih.govnih.gov
One effective strategy for ketone-containing prostaglandins, such as PGE2, is derivatization with Girard's T reagent. nih.gov This reagent reacts with the ketone group to form a hydrazone derivative that carries a permanent positive charge, significantly improving ionization in positive ion mode. nih.gov This derivatization has been shown to increase the dynamic range and linearity of the MALDI-MS analysis of prostaglandins. nih.govacs.orgnih.gov
Another innovative approach involves the cationization of prostaglandins with silver ions (Ag+). acs.orgdiva-portal.org This method has demonstrated a substantial increase in sensitivity compared to conventional analysis of deprotonated ions. acs.org Furthermore, tandem mass spectrometry (MSn) of these silver-cationized prostaglandins can provide valuable structural information, aiding in the differentiation of isomers. acs.orgdiva-portal.org
Comparison of Derivatization Strategies for Prostaglandin Analysis:
| Derivatization Agent | Principle | Advantage |
| Girard's T Reagent | Reacts with ketones to add a permanent positive charge. nih.gov | Dramatically increases signal-to-noise ratio in MALDI-MS. nih.govnih.gov |
| Silver Ions (Ag+) | Forms cationized adducts with prostaglandins. acs.orgdiva-portal.org | Enhances sensitivity and provides structural information through MSn. acs.orgdiva-portal.org |
Investigation of Enzymatic Reaction Mechanisms Through Kinetic Isotope Effects
Application of Deuterated Arachidonic Acid Isotopologues in Cyclooxygenase (COX) and Lipoxygenase (LOX) Studies
Studies utilizing a library of arachidonic acid isotopologues variably deuterated at these bis-allylic positions have been instrumental in understanding the mechanisms of human recombinant enzymes COX-2, 5-LOX, and 15-LOX-2. nih.govnih.gov The investigation into the kinetic parameters (KM and Vmax) and the resulting KIE (calculated from the ratio of reaction rates with the non-deuterated and deuterated substrates, kH/kD) has revealed that the position of deuteration has a differential impact on these enzymes. nih.govnih.gov
For instance, deuteration at the C13 position has a dramatic effect on the kinetic parameters of COX-2 and 15-LOX-2. nih.govnih.gov In contrast, the activity of 5-LOX is more significantly affected by deuteration at the C7 and C10 positions. nih.govnih.gov This differential sensitivity allows for the potential to selectively modulate the synthesis of specific eicosanoids. nih.gov
Further investigations into the cyclooxygenase reaction of prostaglandin (B15479496) H synthase (PGHS), which has two isoforms (PGHS-1 and PGHS-2, also known as COX-1 and COX-2), have utilized deuterated AAs to quantify the primary kinetic isotope effect. nih.gov Using substrates like 13-pro-(S)-d-AA, 13,13-d2-AA, and 10,10,13,13-d4-AA, the primary KIE for steady-state cyclooxygenase catalysis (Dkcat) was found to be between 1.8 and 2.3. nih.gov The similarity between the steady-state and pre-steady-state KIEs suggests that the initial hydrogen abstraction from C13 is a rate-limiting step in cyclooxygenase catalysis. nih.govnih.gov
Interestingly, the KIE for PGHS cyclooxygenase catalysis shows an inverted temperature dependence, with the Dkcat values for both PGHS-1 and -2 increasing with temperatures in the range of 288–310 K. mdpi.comjournament.comresearchgate.net
Table 1: Effect of Temperature on the Catalytic Rate (kcat) of PGHS-1 and PGHS-2 with Arachidonic Acid (AA) and 10,10,13,13-d4-Arachidonic Acid (d4-AA)
| Temperature (K) | Enzyme | Substrate | kcat (s-1) |
|---|---|---|---|
| 288 | PGHS-1 | AA | 34.2 ± 3.1 |
| d4-AA | 8.1 ± 0.7 | ||
| 298 | PGHS-1 | AA | 126.4 ± 11.3 |
| d4-AA | 30.1 ± 2.5 | ||
| 310 | PGHS-1 | AA | 308.6 ± 25.1 |
| d4-AA | 72.3 ± 5.8 | ||
| 288 | PGHS-2 | AA | 17.7 ± 1.5 |
| d4-AA | 7.6 ± 0.6 | ||
| 298 | PGHS-2 | AA | 38.9 ± 3.2 |
| d4-AA | 14.5 ± 1.1 | ||
| 310 | PGHS-2 | AA | 75.6 ± 6.4 |
| d4-AA | 23.9 ± 1.9 |
Data adapted from Wu, G.; Kulmacz, R.; Tsai, A. Catalysts 2014, 4(2), 174-185. mdpi.com
Physiological Kinetic Isotope Effects (PKIE) in Cellular and Ex Vivo Systems
While in vitro studies with purified enzymes provide valuable mechanistic data, investigating the KIE in a more biologically relevant context is crucial. nih.gov The use of cellular systems, such as macrophages, as ex vivo models allows for the study of the physiological kinetic isotope effect (PKIE) during the enzymatic oxygenation of arachidonic acid by living cells. nih.gov
By employing lipidomic UPLC-MS/MS methods to simultaneously measure both native and deuterated lipid products, researchers have demonstrated that the magnitude of the PKIE for COX and LOX oxygenation of AA in macrophages is comparable to the KIEs observed in vitro with the C13-deuterated AA isotopologue. nih.gov
A significant finding from these ex vivo studies is the discovery of a massive increase in the PKIE for COX-catalyzed oxygenation of AA when the number of deuterated bis-allylic carbons is increased to include both C10 and C13. nih.gov This suggests a critical role for the hydrogens at the C10 position of arachidonic acid in the catalytic mechanism of prostaglandin and thromboxane (B8750289) synthesis. nih.gov
Impact of Deuteration on Prostaglandin and Thromboxane Synthesis Pathways
The deuteration of arachidonic acid not only serves as a mechanistic probe but also has a direct impact on the downstream synthesis of prostaglandins (B1171923) and thromboxanes. The observed KIE, where the enzymatic reaction slows down with a deuterated substrate, leads to a reduction in the production of these eicosanoids. nih.gov
The finding that deuteration at the C10 position of AA significantly enhances the PKIE for COX pathways provides strong evidence that the hydrogen atoms at this position are critically involved in the cyclization process that leads to the formation of prostaglandins and thromboxanes. nih.gov Furthermore, this strategic deuteration can alter the metabolic fate of arachidonic acid. It has been observed that deuteration at C10 can interfere with the cyclization by COX and consequently shunt the arachidonic acid substrate towards the lipoxygenase pathway, leading to an increased formation of resolving lipid mediators like lipoxin B4 under physiological conditions. nih.gov
The synthesis of prostaglandin glyceryl esters, such as Prostaglandin E2-1-d4-glyceryl ester, occurs through the action of COX-2 on endocannabinoids like 2-arachidonoyl glycerol (B35011) (2-AG). bertin-bioreagent.comcaymanchem.comcaymanchem.com The incubation of 2-AG with COX-2 and specific prostaglandin H2 (PGH2) isomerases results in the formation of various prostaglandin glycerol esters. caymanchem.comcaymanchem.com The principles of KIE would apply here as well, suggesting that if a deuterated 2-AG were used, the rate of formation of the corresponding deuterated prostaglandin glyceryl esters would be reduced. This approach of using deuterated polyunsaturated fatty acids offers a novel way to modulate inflammatory responses by controlling the synthesis of eicosanoids. nih.gov
Chemical and Chemoenzymatic Synthesis of Deuterated Glycerol Esters for Research
Strategies for Deuterium (B1214612) Incorporation into Glycerol (B35011) Backbones
Incorporating deuterium into the glycerol backbone of glycerolipids is a key strategy for various metabolic and structural studies. Biosynthetic approaches offer a powerful method for achieving this. For instance, genetically modified strains of Escherichia coli can be utilized to produce phosphatidylcholine with controlled, site-specific deuteration. wikipedia.orgnih.gov By cultivating these engineered bacteria in media containing varying levels of deuterium oxide (D₂O) and supplemented with deuterated carbon sources like deuterated glycerol, it is possible to direct the incorporation of deuterium into the glycerol backbone of the resulting phospholipids. wikipedia.orgnih.gov The level of deuteration can be finely tuned by adjusting the D₂O concentration in the growth media. wikipedia.org
While these biosynthetic methods are effective for creating lipids with a deuterated glycerol core, it is important to note that for the specific compound of interest, Prostaglandin (B15479496) E2-1-d4-glyceryl ester , the deuterium atoms are located on the prostaglandin chain, not the glycerol backbone. caymanchem.combertin-bioreagent.combioscience.co.uk The formal name, 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic-2,2,3,3-d₄ acid, 1-glycerol ester, clarifies this positioning. caymanchem.com Therefore, the synthesis of this particular molecule relies on a deuterated prostaglandin precursor rather than a deuterated glycerol.
Regioselective Synthesis of Deuterated Glycerolipids
The synthesis of Prostaglandin E2-1-d4-glyceryl ester is an excellent example of a chemoenzymatic process where regioselectivity is crucial. The formation of prostaglandin glycerol esters in biological systems occurs through the enzymatic oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by cyclooxygenase-2 (COX-2). nih.govnih.govpnas.org This reaction produces the intermediate PGH₂-glyceryl ester, which is then converted by specific prostaglandin H₂ (PGH₂) isomerases into various prostaglandin glycerol esters, including PGE₂-glyceryl ester. caymanchem.comnih.gov
A chemoenzymatic synthesis for 2-Prostaglandin E₂-glyceryl ester (2-PGE₂-G) has been developed, which is a key step as the glyceryl esters can isomerize. nih.gov The initial product of the enzymatic reaction is often the 2-glyceryl ester. However, this moiety rapidly equilibrates in aqueous media to the more thermodynamically stable 1-glyceryl ester. caymanchem.comcaymanchem.comcaymanchem.com This results in a mixture that typically favors the 1-isomer. For Prostaglandin E₂-glyceryl ester, this equilibration leads to a mixture of the 1- and 2-glyceryl esters. caymanchem.com The synthesis of the target deuterated compound would thus involve the esterification of a d4-prostaglandin E₂ precursor with glycerol, followed by an understanding of this isomeric distribution.
Preparation of a deuterated Prostaglandin E₂ (PGE₂-d4) precursor.
Esterification with a suitable glycerol synthon.
Control and analysis of the regioselective outcome (1- vs. 2-glyceryl ester).
This approach leverages the specificity of enzymes, which can offer advantages in terms of mild reaction conditions and high regioselectivity compared to purely chemical methods. nih.govbioscience.co.uk
Preparation of Deuterated Fatty Acid Precursors
In the context of synthesizing this compound, the "deuterated fatty acid precursor" is, in fact, the deuterated prostaglandin itself. Prostaglandin E₂-d4 is a commercially available isotopically labeled standard that serves as the key starting material for the synthesis of its glyceryl ester. bioscience.co.ukcaymanchem.com
This precursor, formally named 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic-3,3,4,4-d₄ acid, contains four deuterium atoms. bioscience.co.uk The synthesis of such complex deuterated molecules often involves multi-step chemical pathways. While the complete proprietary synthesis is not detailed in the public domain, the general synthesis of prostaglandins (B1171923), pioneered by E.J. Corey, involves sophisticated organic chemistry techniques, including Diels-Alder reactions to establish the core cyclopentane (B165970) stereochemistry, followed by the introduction of the two side chains via reactions like Wittig or Horner-Wadsworth-Emmons reactions. nih.govwikipedia.orgyoutube.com
To create the deuterated version, a suitable intermediate in the synthetic pathway would be subjected to a deuteration step. This could involve, for example, the reduction of a triple bond to a cis-double bond using deuterium gas (D₂) and a Lindlar catalyst, or the use of deuterated building blocks during the construction of the side chains. The result is a stable, isotopically labeled version of the prostaglandin, ready for esterification.
Data Tables
Table 1: Properties of Prostaglandin E2-d4-1-glyceryl ester
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic-2,2,3,3-d₄ acid, 1-glycerol ester | caymanchem.com |
| Molecular Formula | C₂₃H₃₄D₄O₇ | caymanchem.combioscience.co.uk |
| Molecular Weight | 430.6 | caymanchem.combioscience.co.uk |
| Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.com |
| Deuterium Location | 2, 2', 3, and 3' positions of the prostaglandin moiety | caymanchem.comglpbio.combertin-bioreagent.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | PGE₂-d4-1-glyceryl ester |
| Prostaglandin E2 | PGE₂ |
| Prostaglandin E2-glyceryl ester | PGE₂-G |
| 2-Arachidonoylglycerol | 2-AG |
| Prostaglandin H2 | PGH₂ |
| Deuterium Oxide | D₂O |
Biological Research Significance of Prostaglandin E2 Glycerol Ester Pge2 G
Receptor Interactions and Signal Transduction Mechanisms
The biological effects of PGE2-G are mediated through its interaction with various receptors and subsequent activation of intracellular signaling pathways.
Endocannabinoid CB1 Receptor Ligand Activity
PGE2-G is recognized as a ligand for the endocannabinoid CB1 receptor. medchemexpress.com However, research indicates that the effects of PGE2-G on certain physiological processes, such as inhibitory synaptic transmission in hippocampal neurons, are not blocked by a CB1 receptor antagonist, suggesting a mechanism independent of CB1 receptor activation in these contexts. nih.gov
Induction of Intracellular Calcium Transients
A key signaling event triggered by PGE2-G is the rapid and transient increase in intracellular free calcium (Ca2+) concentrations. medchemexpress.comcaymanchem.com This effect has been observed in neuroblastoma x glioma hybrid NG108-15 cells. caymanchem.com The mobilization of intracellular calcium is a critical step in many cellular processes and is thought to be a primary mechanism through which PGE2-G exerts its biological actions. nih.gov The induction of these calcium transients appears to be a switch-like response to increasing cytoplasmic Ca2+ concentrations. elifesciences.org
Prostanoid Receptor Mediation and Unique Receptor Postulations
While PGE2-G is a derivative of prostaglandin (B15479496) E2 (PGE2), its interaction with prostanoid receptors is complex. Studies have shown that the biological effects of PGE2-G are only partially blocked by a cocktail of prostanoid receptor antagonists. nih.govnih.govresearchgate.net This suggests that while some of its actions may be mediated through prostanoid receptors, likely due to its metabolism to PGE2, a significant portion of its effects are independent of these receptors. nih.govnih.govresearchgate.net This has led to the postulation that PGE2-G may act through a unique, as-of-yet unidentified receptor. nih.govnih.govresearchgate.netnih.gov It has also been suggested that PGE2-G is an endogenous agonist of the nucleotide receptor P2Y6. researchgate.netvanderbilt.edu
Modulation of Cellular and Physiological Processes in Research Models
PGE2-G has been shown to modulate various cellular and physiological processes in different research models.
Influence on Nuclear Factor-kappa B (NFκB) Activity
In RAW264.7 macrophage cells, PGE2-G has been observed to produce dose-related changes in the activity of Nuclear Factor-kappa B (NFκB), a key transcription factor involved in inflammatory responses. nih.govnih.govresearchgate.net The effect of PGE2-G on NFκB activity was found to be similar to that of PGE2. nih.govnih.gov However, while the effects of PGE2 on NFκB were completely blocked by prostanoid receptor antagonists, the effects of PGE2-G were only partially antagonized, further supporting the idea of a unique signaling pathway for PGE2-G. nih.gov
Role in Nociceptive Signaling in Animal Models (e.g., Hyperalgesia, Allodynia)
Prostaglandin E2-glycerol ester (PGE2-G), an endogenous metabolite of 2-arachidonoylglycerol (B1664049) (2-AG) produced by the enzyme cyclooxygenase-2 (COX-2), has been identified as a significant pro-nociceptive mediator in various animal models. nih.govnih.gov Its role in pain signaling is distinct from its precursor, 2-AG, which typically exhibits antinociceptive properties. nih.gov This positions COX-2 as a potential enzymatic switch, converting an pain-relieving endocannabinoid into a pain-promoting prostanoid. nih.govnih.gov
In rodent models, the intraplantar administration of PGE2-G has been shown to induce both thermal hyperalgesia (an increased sensitivity to heat) and mechanical allodynia (pain resulting from a normally non-painful stimulus). nih.govnih.gov This suggests a direct role for PGE2-G in sensitizing peripheral nociceptors, the sensory neurons that detect noxious stimuli. ashpublications.org The pronociceptive effects of PGE2-G are, at least in part, mediated by its rapid metabolism to Prostaglandin E2 (PGE2). nih.govnih.gov However, studies have shown that antagonists for prostanoid receptors, which block the action of PGE2, only partially inhibit the hyperalgesia induced by PGE2-G. nih.govnih.gov This indicates that PGE2-G may also act through a unique, as-yet-unidentified receptor to exert its pain-promoting effects. nih.govnih.gov
Further research in a mouse model of sickle cell disease, a condition characterized by chronic pain and inflammation, revealed elevated levels of both COX-2 and PGE2-G. ashpublications.orgresearchgate.net This finding implicates PGE2-G in the persistent hyperalgesia experienced in this disease state. ashpublications.orgresearchgate.net Pharmacological inhibition of COX-2 in these models led to a reduction in hyperalgesia, further supporting the role of the COX-2/PGE2-G pathway in chronic pain. ashpublications.orgresearchgate.net
The signaling mechanisms underlying PGE2-G-induced nociception are complex. While its conversion to PGE2 accounts for some of its activity, the remaining effects are thought to be mediated through distinct pathways. nih.govnih.gov Research has pointed to the involvement of the P2Y6 receptor, a purinergic receptor, as a potential target for PGE2-G. researchgate.net
Table 1: Effects of Prostaglandin E2-glycerol ester (PGE2-G) in Nociceptive Animal Models
| Animal Model | Administration Route | Observed Effects | Proposed Mechanism |
|---|---|---|---|
| Rat | Intraplantar | Mechanical allodynia, Thermal hyperalgesia | Partial metabolism to PGE2; potential action on a unique receptor |
| Mouse (Sickle Cell Disease) | Endogenous (elevated levels) | Persistent hyperalgesia | Increased COX-2 expression leading to elevated PGE2-G levels |
Contributions to Inflammatory Responses
Prostaglandin E2-glycerol ester (PGE2-G) is increasingly recognized for its contributions to inflammatory processes, often acting as a pro-inflammatory mediator. nih.gov This compound is endogenously produced from the endocannabinoid 2-arachidonoylglycerol (2-AG) by the action of cyclooxygenase-2 (COX-2), an enzyme that is frequently upregulated during inflammation. nih.govashpublications.org
In cellular models, such as the murine macrophage-like cell line RAW264.7, PGE2-G has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. nih.govnih.gov The effect of PGE2-G on NF-κB activity was found to be dose-related and similar to that of Prostaglandin E2 (PGE2). nih.gov This suggests that PGE2-G can directly influence the signaling pathways that drive inflammation. nih.gov
The inflammatory actions of PGE2-G are complex and appear to be mediated through multiple pathways. Part of its effect is due to its rapid hydrolysis into PGE2, a well-established pro-inflammatory prostaglandin. nih.govnih.gov However, the pro-inflammatory effects of PGE2-G are not entirely dependent on its conversion to PGE2. nih.govnih.gov Studies have shown that blocking prostanoid receptors, the targets of PGE2, only partially attenuates the immunomodulatory actions of PGE2-G. nih.govnih.gov This has led to the hypothesis that PGE2-G may also exert its effects through a distinct, yet-to-be-identified receptor. nih.govnih.gov
In a mouse model of sickle cell disease, a condition with a significant inflammatory component, elevated levels of PGE2-G were found to be associated with persistent inflammation. researchgate.net This finding further solidifies the link between PGE2-G and chronic inflammatory conditions. researchgate.net Interestingly, while carrageenan-induced inflammation in rats leads to an increase in PGE2 levels, it does not appear to alter the levels of PGE2-G. nih.gov This suggests that the regulation of PGE2-G production may be context-dependent and differ from that of other prostanoids. nih.gov
Table 2: Pro-inflammatory Actions of Prostaglandin E2-glycerol ester (PGE2-G)
| Cellular/Animal Model | Key Findings | Implication |
|---|---|---|
| RAW264.7 Macrophage Cells | Modulates NF-κB activity in a dose-dependent manner, similar to PGE2. | Direct influence on pro-inflammatory gene expression. |
| Rat (Carrageenan-induced inflammation) | PGE2-G levels were not significantly altered by inflammation. | Regulation of PGE2-G production may be distinct from other prostanoids. |
| Mouse (Sickle Cell Disease) | Elevated levels of PGE2-G are associated with persistent inflammation. | PGE2-G is implicated in the pathophysiology of chronic inflammatory diseases. |
Impact on Synaptic Plasticity and Neural Function
Prostaglandin E2-glycerol ester (PGE2-G) has emerged as a significant modulator of synaptic transmission and plasticity, with effects that are notably distinct from its precursor, 2-arachidonoylglycerol (2-AG). nih.govnih.gov While 2-AG typically suppresses inhibitory synaptic transmission, PGE2-G has been shown to enhance it. nih.gov
In primary cultured hippocampal neurons from mice, PGE2-G induces a concentration-dependent increase in the frequency of miniature inhibitory postsynaptic currents (mIPSCs). nih.govnih.gov This effect is opposite to that of 2-AG, which reduces mIPSC frequency. nih.gov The EC50 for the PGE2-G-induced effect on mIPSC frequency was determined to be 1.71 ± 0.05 μM. nih.gov This enhancement of inhibitory synaptic transmission by PGE2-G is not blocked by a CB1 receptor antagonist, indicating that it acts through a different pathway than endocannabinoids. nih.govnih.gov
The signaling cascade initiated by PGE2-G in neurons involves the inositol (B14025) 1,4,5-trisphosphate (IP3) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Inhibition of either the IP3 receptor or MAPK attenuates the PGE2-G-induced increase in mIPSC frequency. nih.gov This is in contrast to the signaling of PGE2, which often involves protein kinase A (PKA). nih.gov The fact that PGE2-G's effects are not mediated by known prostanoid receptors further supports the existence of a unique receptor for this lipid mediator. nih.govnih.gov
The differential effects of 2-AG and PGE2-G on synaptic transmission highlight the crucial role of cyclooxygenase-2 (COX-2) in modulating neural function. nih.gov By converting 2-AG into PGE2-G, COX-2 can switch the signaling outcome from a reduction to an enhancement of inhibitory synaptic activity. nih.gov This has significant implications for synaptic plasticity, as alterations in COX-2 activity can profoundly impact endocannabinoid signaling in the hippocampus, a brain region critical for learning and memory. nih.govphysiology.org
Table 3: Effects of Prostaglandin E2-glycerol ester (PGE2-G) on Neural Function
| Neuronal Preparation | Effect | Signaling Pathway |
|---|---|---|
| Primary Cultured Mouse Hippocampal Neurons | Increased frequency of miniature inhibitory postsynaptic currents (mIPSCs) | Inositol 1,4,5-trisphosphate (IP3) and Mitogen-activated protein kinase (MAPK) |
Future Directions in Prostaglandin Glycerol Ester Research
Elucidating Novel Receptor Interactions and Downstream Signaling Pathways
A primary focus for future research is the comprehensive identification and characterization of the receptors that mediate the effects of prostaglandin (B15479496) glycerol (B35011) esters. While the parent prostaglandins (B1171923) have well-defined G protein-coupled receptors (GPCRs), the receptor systems for their glycerol ester counterparts are largely uncharted territory.
Initial studies with Prostaglandin E2-glyceryl ester (PGE2-G) revealed its ability to induce rapid, concentration-dependent calcium (Ca²⁺) mobilization and activate protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) in RAW264.7 macrophage-like cells. researchgate.netnih.gov This activity, which was not replicated by PGE2 itself, strongly suggested the involvement of a novel GPCR. nih.gov A significant breakthrough in this area was the identification of the nucleotide receptor P2Y6 as a specific, high-affinity receptor for PGE2-G. nih.gov Researchers found that PGE2-G and the established P2Y6 agonist, UDP, both activate the receptor, albeit with markedly different potencies (EC₅₀ values of ~1 pM for PGE2-G versus ~50 nM for UDP). nih.gov
However, the story of PG-G receptors is likely more complex. The diverse and sometimes opposing biological effects of different PG-Gs suggest that they may interact with a variety of receptors. For instance, the pro-inflammatory actions of PGE2-G contrast with the anti-inflammatory effects of Prostaglandin D2-glyceryl ester (PGD2-G), hinting at distinct receptor engagement. researchgate.net It is also plausible that some effects of PG-Gs are mediated by the parent prostaglandin following hydrolysis, a possibility that complicates the interpretation of signaling events. researchgate.netnih.gov
Future investigations must therefore aim to:
Screen for and deorphanize novel GPCRs for PGE2-G, PGD2-G, and other PG-Gs using advanced techniques like transcriptome-wide RNA sequencing analysis of responsive versus non-responsive cell lines. nih.gov
Characterize the downstream signaling cascades initiated by PG-G binding to their receptors. This includes mapping the involvement of key signaling molecules like inositol (B14025) 1,4,5-trisphosphate (IP₃), various protein kinases, and transcription factors such as NFκB. nih.govnih.gov
Investigate potential crosstalk between PG-G signaling pathways and other major signaling networks, such as the endocannabinoid and conventional prostanoid systems.
Table 1: Known and Postulated Signaling Events for Prostaglandin E2-glyceryl ester (PGE2-G)
| Receptor/Pathway Component | Observed Effect | Cell Type | Reference |
|---|---|---|---|
| P2Y6 Receptor | Agonist binding and receptor activation | Heterologous and endogenous expression systems | nih.gov |
| Intracellular Calcium (Ca²⁺) | Rapid, concentration-dependent mobilization | RAW264.7 macrophages | researchgate.netnih.gov |
| Protein Kinase C (PKC) | Activation | RAW264.7 macrophages | nih.gov |
| Extracellular signal-regulated kinase (ERK)/MAPK | Phosphorylation and activation | RAW264.7 macrophages | nih.gov |
| NFκB | Modulation of activity | RAW264.7 macrophages | nih.govnih.gov |
| Miniature Inhibitory Postsynaptic Currents (mIPSCs) | Increased frequency | Cultured hippocampal neurons | nih.gov |
Exploring the Biological Activities of Other Prostaglandin Glyceryl Esters
The initial research focus has largely been on PGE2-G, but the COX-2-mediated oxygenation of 2-AG can produce a variety of other prostaglandin glycerol esters, including PGD2-G, PGF2α-G, and PGI2-G. nih.govnih.gov The biological activities of these related compounds are a critical and underexplored area of research. Understanding their unique functions is essential for a complete picture of this signaling system.
Preliminary findings have already highlighted functional distinctions among these molecules. For example, in mouse macrophages, PGD2-G exhibits pronounced anti-inflammatory effects, directly contrasting with the pro-inflammatory profile of its isomer, PGE2-G. researchgate.net In another study, while PGE2-G potently mobilized calcium in RAW264.7 cells, neither PGD2-G nor PGF2α-G had any effect. nih.gov
Future research should systematically investigate the bioactivities of the full spectrum of PG-Gs. Key research questions include:
What are the specific effects of PGD2-G, PGF2α-G, PGI2-G, and even thromboxane (B8750289) A2-glyceryl ester on inflammation, nociception, vascular tone, and neuronal function?
Do these different PG-Gs act through unique receptor systems, or do they modulate the activity of a common receptor?
How does the balance between the production of different PG-Gs shift in various physiological and pathological states, and what are the functional consequences of these shifts?
Table 2: Comparative Biological Effects of Prostaglandin Glyceryl Esters
| Compound | Observed Biological Effect | System/Model | Reference |
|---|---|---|---|
| Prostaglandin E2-glyceryl ester (PGE2-G) | Pro-inflammatory effects, Ca²⁺ mobilization, hyperalgesia | Mouse macrophages, RAW264.7 cells, rat paw | researchgate.netnih.govnih.gov |
| Prostaglandin D2-glyceryl ester (PGD2-G) | Anti-inflammatory effects | Mouse macrophages | researchgate.net |
| Prostaglandin F2α-glyceryl ester (PGF2α-G) | No effect on Ca²⁺ mobilization | RAW264.7 cells | nih.gov |
Developing Enhanced Analytical Strategies for Comprehensive Lipid Metabolomics
A significant challenge in studying prostaglandin glycerol esters is their low endogenous abundance and their susceptibility to rapid enzymatic hydrolysis. nih.gov The development of robust and highly sensitive analytical methods is therefore paramount to advancing the field. Deuterated internal standards, such as Prostaglandin E2-d4-1-glyceryl ester, are crucial for accurate quantification of their non-labeled counterparts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com
Current methods often rely on liquid chromatography-tandem mass spectrometry (LC/MS/MS) with multiple-reaction monitoring to achieve the necessary specificity and sensitivity for detecting these lipids in complex biological matrices. nih.govnih.gov However, there is a continuous need for improvement.
Future directions in analytical strategy should focus on:
Increasing Sensitivity and Throughput: Developing next-generation mass spectrometry techniques and sample preparation protocols to detect and quantify even lower abundance PG-Gs and their metabolites from smaller sample volumes.
Expanding Metabolomic Coverage: Creating comprehensive analytical platforms that can simultaneously measure the entire suite of PG-Gs, their parent prostaglandins, and related endocannabinoids. This will allow for a more holistic understanding of the interplay between these lipid networks.
Improving Isomer Separation: Enhancing chromatographic methods to reliably separate and quantify the 1- and 2-glyceryl ester regioisomers, which can equilibrate in aqueous media but may possess distinct biological activities. caymanchem.com
Lipid Imaging Mass Spectrometry: Applying advanced imaging techniques to visualize the spatial distribution of specific PG-Gs within tissues and even single cells, providing critical insights into their sites of synthesis and action.
Investigating the Role of Glycerol Esters in Specific Cellular and Organ Systems Beyond Current Understanding
Research on PG-Gs has primarily centered on their roles in inflammation, pain, and the central nervous system. researchgate.netnih.gov However, given the ubiquitous nature of their precursor, 2-AG, and the widespread expression of COX-2 in various pathologies, it is highly probable that PG-Gs play important roles in a much broader range of biological contexts.
Future investigations should venture into new physiological and pathophysiological territories. Potential areas of exploration include:
Cancer Biology: COX-2 is famously upregulated in many cancers. Investigating whether the production of PG-Gs in the tumor microenvironment contributes to tumor growth, angiogenesis, or immune evasion is a critical next step.
Cardiovascular System: Prostaglandins are potent regulators of vascular tone and platelet aggregation. wikipedia.org The effects of their glycerol ester derivatives on these processes, as well as their potential role in atherosclerosis and other cardiovascular diseases, remain to be determined.
Reproductive Biology: Prostaglandins play essential roles in uterine function and parturition. Exploring the synthesis and function of PG-Gs in the uterus and other reproductive organs could reveal new mechanisms of reproductive control.
Metabolic Diseases: The endocannabinoid system is a key regulator of energy balance. Investigating how the diversion of 2-AG toward PG-G synthesis impacts metabolic processes in the liver, adipose tissue, and pancreas could provide new insights into diseases like obesity and type 2 diabetes.
By expanding the scope of research into these and other areas, scientists can hope to uncover the full biological significance of this fascinating class of lipid mediators, paving the way for novel therapeutic interventions across a wide spectrum of human diseases.
Q & A
Basic: What are the optimal synthetic protocols for generating Prostaglandin E2-1-d4-glyceryl ester in laboratory settings?
Answer:
this compound is synthesized by incubating 2-arachidonoylglycerol (2-AG) with cyclooxygenase-2 (COX-2) and prostaglandin H2 (PGH2) isomerases under controlled conditions. Key parameters include:
- Temperature : Maintained at 37°C to mimic physiological enzyme activity.
- pH : Optimized between 7.0–7.4 to ensure COX-2 efficiency.
- Enzyme Purity : Use purified COX-2 and isomerases to minimize side reactions.
Deuterated analogs (d4) are generated by substituting hydrogen with deuterium at specific positions during synthesis to enable metabolic tracking .
Basic: How should researchers address solubility challenges for in vivo administration of this compound?
Answer:
Solubility varies by solvent:
- Preferred Solvents : DMSO for initial stock solutions (e.g., 10 mM).
- Dilution : Further dilute in saline or ethanol (≤1% final concentration) to avoid cellular toxicity.
- Species-Specific Formulations : For rodent models, use 0.5% DMSO in PBS; for human cell lines, consider DMEM with 0.1% BSA to enhance stability .
Advanced: How does the metabolic stability of this compound differ between species, and how should this inform experimental design?
Answer:
- Species-Specific Hydrolysis : Rapid hydrolysis occurs in rat plasma (t½ <5 min) but is slower in human plasma (t½ >30 min). This necessitates species-matched in vitro models for pharmacokinetic studies.
- Mitigation Strategies : Use deuterated analogs (d4) to slow metabolism and stabilize the compound in rodent studies. For human translational research, employ protease inhibitors (e.g., PMSF) to prolong activity .
Advanced: What experimental approaches resolve contradictions in receptor binding specificity between Prostaglandin E2-1-glyceryl ester and its analogs?
Answer:
- Competitive Binding Assays : Use CB1 receptor-transfected HEK293 cells with fluorescent ligands (e.g., SR141716A) to quantify binding affinity.
- Calcium Imaging : Monitor intracellular Ca²⁺ flux (a hallmark of CB1 activation) to confirm functional activity.
- Cross-Comparison : Compare with PGD2-1-glyceryl ester, which lacks CB1 affinity but activates DP1 receptors. This highlights the unique role of the 1-glyceryl ester position in receptor specificity .
Advanced: How can researchers optimize LC-MS/MS methods to quantify this compound and its metabolites in complex matrices?
Answer:
- Chromatography : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate deuterated and non-deuterated species.
- Ionization : Employ electrospray ionization (ESI) in negative mode for prostaglandins.
- Quantification : Spike samples with deuterated internal standards (e.g., PGE2-d4) to correct for matrix effects. Validate with calibration curves (1–500 ng/mL) in plasma or tissue homogenates .
Basic: What are the critical factors affecting the stability of this compound in laboratory storage?
Answer:
- Temperature : Store at –20°C in anhydrous DMSO to prevent hydrolysis.
- Light Exposure : Protect from UV light to avoid photodegradation.
- Freeze-Thaw Cycles : Aliquot to minimize repeated thawing. Stability declines after >3 cycles .
Advanced: How do temporal effects (e.g., degradation kinetics) influence dose-response relationships in cellular assays?
Answer:
- Time-Course Studies : Measure intracellular Ca²⁺ levels at 0, 15, 30, and 60 min post-treatment. The compound induces transient Ca²⁺ spikes (peak at 5–10 min) followed by rapid degradation.
- Dose Optimization : Use EC50 values derived from short-term exposures (≤30 min) to avoid confounding by metabolite buildup. For chronic studies, replenish every 2 hours .
Advanced: What strategies differentiate the biological activity of Prostaglandin E2-1-glyceryl ester from its 2-glyceryl ester isomer?
Answer:
- Isomer-Specific Antibodies : Develop monoclonal antibodies targeting the 1-glyceryl ester position.
- Stereochemical Analysis : Use chiral HPLC to isolate isomers and test in CB1 knockout models. The 1-glyceryl ester shows 10-fold higher CB1 affinity than the 2-isomer .
Advanced: How do metabolic pathways of this compound intersect with endocannabinoid signaling?
Answer:
- Shared Enzymes : Both 2-AG and Prostaglandin E2-1-glyceryl ester are substrates for COX-2, creating cross-talk between prostaglandin and endocannabinoid systems.
- Pathway Inhibition : Use COX-2 inhibitors (e.g., celecoxib) to block prostaglandin synthesis while preserving 2-AG signaling. Quantify downstream metabolites (e.g., PGE2, glycerol) via GC-MS .
Basic: What are the best practices for validating this compound purity post-synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
